![molecular formula C18H21NO B5648031 1-(4-biphenylyl)-2-(diethylamino)ethanone](/img/structure/B5648031.png)
1-(4-biphenylyl)-2-(diethylamino)ethanone
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Overview
Description
1-(4-biphenylyl)-2-(diethylamino)ethanone is a chemical compound studied for its molecular structure, synthesis, and various properties. It belongs to the class of compounds known as Schiff bases, which are typically formed from the condensation of an amine with a ketone.
Synthesis Analysis
The synthesis of related Schiff base compounds, like (E)-1-(4-(4-(diethylamino)-2-hydroxybenzylideneamino)phenyl)ethanone, involves the reaction of amines with ketones under controlled conditions. These processes often utilize techniques like IR, UV–Vis, and NMR for characterization (Kanaani et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds is typically characterized by spectroscopic methods. For instance, UV–Vis spectra analysis can reveal the stability of different forms of the compound, like enol and keto forms. The nature of hydrogen bonding can be evaluated using topological parameters at bond critical points (Kanaani et al., 2015).
Chemical Reactions and Properties
Schiff bases like 1-(4-biphenylyl)-2-(diethylamino)ethanone exhibit unique chemical reactivity due to their structure. They often participate in hydrogen bonding, which can lead to the formation of dimers and influence their chemical behavior.
Physical Properties Analysis
The physical properties, including solubility and crystalline structure, can be significantly influenced by the compound's molecular arrangement and hydrogen bonding. Analytical techniques like X-ray crystallography provide insights into these properties.
Chemical Properties Analysis
The chemical properties of such compounds are characterized by their reactivity and stability. Computational studies, including molecular docking and HOMO-LUMO analysis, can predict the chemical behavior of these compounds in various environments (Mary et al., 2015).
properties
IUPAC Name |
2-(diethylamino)-1-(4-phenylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-3-19(4-2)14-18(20)17-12-10-16(11-13-17)15-8-6-5-7-9-15/h5-13H,3-4,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJGSXRNXDWMAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Biphenylyl)-2-(diethylamino)ethanone |
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